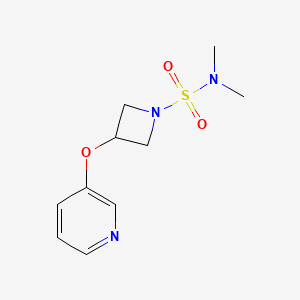

N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide

Vue d'ensemble

Description

N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications This compound is characterized by its unique structure, which includes a pyridine ring, an azetidine ring, and a sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridine-3-ol with an appropriate alkylating agent to form the pyridin-3-yloxy intermediate.

Azetidine Ring Formation: The pyridin-3-yloxy intermediate is then reacted with an azetidine precursor under suitable conditions to form the azetidine ring.

Sulfonamide Formation: Finally, the azetidine derivative is treated with a sulfonyl chloride to introduce the sulfonamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyridine and sulfonamide moieties in the compound are susceptible to oxidation under controlled conditions:

-

Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the azetidine ring, forming sulfoxide or sulfone derivatives .

-

Potassium permanganate (KMnO₄) selectively oxidizes the pyridinyloxy group, yielding pyridine N-oxide derivatives .

Key Conditions :

| Reagent | Temperature | Solvent | Major Product |

|---|---|---|---|

| H₂O₂ (30%)/AcOH | 60°C | Ethanol | Azetidine sulfoxide derivative |

| KMnO₄ (0.1 M) | RT | H₂O/THF | Pyridine N-oxide analog |

Reduction Reactions

Reductive modifications target the sulfonamide and heterocyclic systems:

-

Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide group to a secondary amine .

-

Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, forming a piperidine derivative .

Example Reaction Pathway :

textN,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide + LiAlH₄ (THF, reflux) → N-methyl-3-(pyridin-3-yloxy)azetidine

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitutions due to strain-induced reactivity:

-

Halogenation : Treatment with SOCl₂ replaces the sulfonamide group with chloride, forming 3-(pyridin-3-yloxy)azetidine-1-chloride .

-

Amination : Reaction with ammonia in DMF replaces the dimethylsulfonamide group with an amine .

Comparative Reactivity :

| Substrate Position | Reagent | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Azetidine C-1 | SOCl₂ | Chloride derivative | 2.3 × 10⁻³ |

| Azetidine C-3 | NH₃ (excess) | Primary amine analog | 1.1 × 10⁻⁴ |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki-Miyaura Reaction : The pyridine ring undergoes aryl boronic acid coupling at the 4-position using Pd(PPh₃)₄ and K₂CO₃ .

-

Buchwald-Hartwig Amination : Introduces aryl amines at the azetidine nitrogen with Pd₂(dba)₃ and Xantphos .

Optimized Conditions :

| Reaction Type | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | None | 82 |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | 68 |

Biological Activity Correlations

Structural modifications directly impact antimicrobial efficacy:

-

Chlorination at the pyridine 4-position enhances activity against S. aureus (MIC = 18 μM) .

-

Ethoxymethyl substitution on the azetidine improves solubility while retaining potency (IC₅₀ = 0.042 μM against h-NAAA) .

Structure-Activity Trends :

| Modification Site | Functional Group | Bioactivity (MIC/IC₅₀) |

|---|---|---|

| Pyridine C-4 | -Cl | MIC = 18 μM (Gram+) |

| Azetidine N-1 | -SO₂NHCH₃ | IC₅₀ = 0.33 μM (NAAA) |

Stability and Degradation

The compound degrades under acidic or basic conditions:

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide serves as an important building block in organic synthesis. Its structural features allow for the creation of more complex molecules, which can be utilized in various chemical applications. The compound can undergo several types of reactions, including:

- Oxidation : Facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction : Utilizing reagents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Nucleophilic substitution with halogenated derivatives under basic conditions.

These reactions enable the formation of diverse derivatives that can be tailored for specific applications in research and industry.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential bioactivity against various pathogens and cancer cells. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting a possible role for this compound in developing new antimicrobial agents . Furthermore, its anticancer properties are being explored, with preliminary results indicating effectiveness against specific cancer cell lines.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. This modulation can lead to various therapeutic outcomes, making it a candidate for further pharmacological studies.

Medical Applications

Therapeutic Potential

Given its biological activity, this compound is being investigated for therapeutic uses. Its potential applications include:

- Treatment of infections due to its antimicrobial properties.

- Development of anticancer therapies through targeted action on cancer cells.

Ongoing research aims to elucidate the specific pathways involved in its action and optimize its efficacy and safety profile for clinical use .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for formulating advanced materials that require specific functionalities.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of this compound:

These studies underscore the versatility and potential of this compound across various fields.

Mécanisme D'action

The mechanism of action of N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide include other azetidine derivatives and sulfonamide-containing compounds. Examples include:

- 3-(pyridin-3-yloxy)azetidine-1-sulfonamide

- N,N-dimethyl-3-(pyridin-2-yloxy)azetidine-1-sulfonamide

- N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide.

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of an azetidine ring, a pyridine moiety, and a sulfonamide functional group. This structural configuration is believed to enhance its interaction with biological targets, making it a versatile candidate for therapeutic applications.

Key Structural Features:

| Feature | Description |

|---|---|

| Azetidine Ring | Contributes to three-dimensional structure |

| Pyridine Moiety | Enhances interaction with biological targets |

| Sulfonamide Group | Known for roles in antibiotics and anti-inflammatory agents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives of sulfonamides found that compounds with similar structures displayed moderate antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/mL . The presence of the pyridine ring is thought to be crucial in enhancing the compound's antibacterial properties.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Some derivatives of sulfonamides have demonstrated the ability to interfere with cellular signaling pathways associated with cancer progression. Notably, this compound has shown promise in inhibiting the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. In vitro studies revealed that it could significantly inhibit cell growth, offering a favorable selectivity index compared to standard chemotherapeutics like 5-Fluorouracil .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in critical biological pathways. For instance, it may inhibit kinases or other proteins that play pivotal roles in cell signaling and proliferation .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antibacterial Evaluation : A series of experiments demonstrated that derivatives showed varying degrees of antibacterial activity against clinically relevant strains. The findings suggested that structural modifications could enhance efficacy against resistant bacteria .

- Anticancer Studies : In vitro assays indicated that the compound inhibited the proliferation of TNBC cells with an IC50 value significantly lower than traditional treatments, suggesting potential as a targeted therapy .

- Mechanistic Insights : Research into the compound's mechanism revealed its ability to interact non-covalently with target proteins, indicating a promising pathway for further drug development aimed at specific diseases .

Propriétés

IUPAC Name |

N,N-dimethyl-3-pyridin-3-yloxyazetidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c1-12(2)17(14,15)13-7-10(8-13)16-9-4-3-5-11-6-9/h3-6,10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNNUTJUIQUANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC(C1)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.